molecular formula C16H11FN2O5S B2886012 N-(1,3-dioxoisoindol-5-yl)-2-(4-fluorophenyl)sulfonylacetamide CAS No. 895477-86-8

N-(1,3-dioxoisoindol-5-yl)-2-(4-fluorophenyl)sulfonylacetamide

Cat. No. B2886012
CAS RN: 895477-86-8
M. Wt: 362.33
InChI Key: ZTBPKJNAIKPFPU-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindol-5-yl)-2-(4-fluorophenyl)sulfonylacetamide, also known as DASA-58, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DASA-58 is a potent inhibitor of the protein phosphatase 2A (PP2A) and has been shown to have anti-tumor effects in preclinical studies.

Scientific Research Applications

Fluorescent Molecular Probes

N-(1,3-dioxoisoindol-5-yl)-2-(4-fluorophenyl)sulfonylacetamide derivatives have been explored for their potential as fluorescent molecular probes. These compounds exhibit strong solvent-dependent fluorescence correlated with the empirical solvent polarity parameter ET (30). This characteristic makes them suitable for developing ultrasensitive fluorescent molecular probes to study biological events and processes, such as intramolecular charge transfer phenomena (Diwu et al., 1997).

Quantum Mechanical Studies for Light Harvesting

Research has been conducted on the quantum mechanical properties of similar compounds for potential light harvesting applications. These studies involve optimizing the geometry of the compounds using density functional theory and examining their electron distribution, hyperconjugative effects, and nonlinear optical properties. This research indicates potential applications in developing new dye-sensitized solar cells (DSSCs) (Sheena Mary et al., 2019).

Immunopotentiator Applications

Certain derivatives of this compound class have shown promise as immunopotentiators. They have been studied for their ability to enhance the induction of a cytolytic T-lymphocyte response, suggesting their effectiveness in potentiating the immune response to weak antigens and in restoring alloreactivity impacted by the administration of cytotoxic drugs or the growth of neoplasms (Wang et al., 1988).

Antimicrobial Applications

These compounds have been synthesized for use as antimicrobial agents. Their synthesis and evaluation have been aimed at developing new heterocyclic compounds incorporating a sulfamoyl moiety. The antimicrobial activity of these compounds has shown promising results against various bacterial and fungal strains (Darwish et al., 2014).

Anticancer Evaluation

Some derivatives of N-(1,3-dioxoisoindol-5-yl)-2-(4-fluorophenyl)sulfonylacetamide have been evaluated for their anticancer properties. They have shown potent cytotoxic activity against various human cancer cell lines, suggesting their potential as agents against a number of cancer types. These compounds have been found to induce apoptosis and arrest the cell cycle at the G1 phase, with low toxicity in normal human cells (Ravichandiran et al., 2019).

Cerebrovasodilatation and Anticonvulsant Activities

Certain sulfonamide derivatives have demonstrated cerebrovasodilatation properties and anticonvulsant activities. These activities are crucial for developing treatments for conditions involving cerebral blood flow and seizure disorders (Barnish et al., 1981).

properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O5S/c17-9-1-4-11(5-2-9)25(23,24)8-14(20)18-10-3-6-12-13(7-10)16(22)19-15(12)21/h1-7H,8H2,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBPKJNAIKPFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dioxoisoindol-5-yl)-2-(4-fluorophenyl)sulfonylacetamide

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